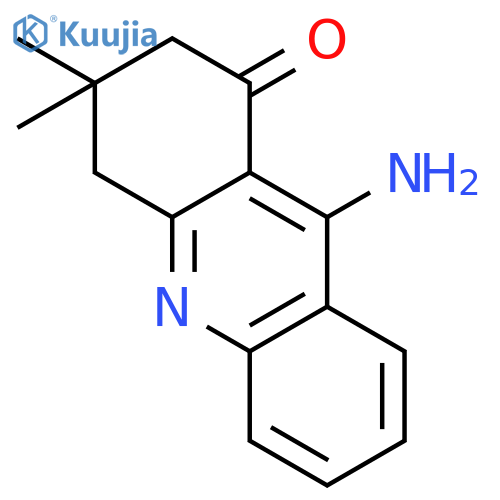Cas no 130186-64-0 (1(2H)-Acridinone, 9-amino-3,4-dihydro-3,3-dimethyl-)

130186-64-0 structure
商品名:1(2H)-Acridinone, 9-amino-3,4-dihydro-3,3-dimethyl-
CAS番号:130186-64-0
MF:C15H16N2O
メガワット:240.300343513489
MDL:MFCD00445032
CID:3705277
PubChem ID:617614
1(2H)-Acridinone, 9-amino-3,4-dihydro-3,3-dimethyl- 化学的及び物理的性質
名前と識別子
-
- 1(2H)-Acridinone, 9-amino-3,4-dihydro-3,3-dimethyl-
- 9-AMINO-3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ACRIDINONE
- 9-amino-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one
- 9-Amino-3,3-dimethyl-3,4-dihydro-2H-acridin-1-one
- 9-Imino-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
- AKOS000618753
- RFXDMILSJZCTDQ-UHFFFAOYSA-N
- CBDivE_009446
- STK072392
- MFCD00445032
- Opera_ID_1716
- HMS2173M24
- AG-690/36482004
- AKOS005519550
- CS-0316545
- 9-amino-3,3-dimethyl-1,2,3,4-tetrahydroacridin-1-one
- SMR000112606
- AKOS002277672
- SCHEMBL8870944
- 5M-700
- Oprea1_854763
- BDBM50110722
- 9-imino-3,3-dimethyl-2,3,4,9-tetrahydroacridin-1-ol
- 9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone #
- STK598388
- BBL034760
- Oprea1_282853
- 9-IMINO-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE
- 130186-64-0
- CBDivE_009074
- 9-amino-3,3-dimethyl-2,4-dihydroacridin-1-one
- MLS000084330
- CHEMBL1478435
- 9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridone
- STK210921
-
- MDL: MFCD00445032
- インチ: InChI=1S/C15H16N2O/c1-15(2)7-11-13(12(18)8-15)14(16)9-5-3-4-6-10(9)17-11/h3-6H,7-8H2,1-2H3,(H2,16,17)
- InChIKey: RFXDMILSJZCTDQ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 240.126263138Da
- どういたいしつりょう: 240.126263138Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 0
- 複雑さ: 352
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 56Ų
1(2H)-Acridinone, 9-amino-3,4-dihydro-3,3-dimethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 5M-700-1G |
9-amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone |
130186-64-0 | >90% | 1g |
£770.00 | 2023-09-08 | |
| Key Organics Ltd | 5M-700-10G |
9-amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone |
130186-64-0 | >90% | 10g |
£5775.00 | 2023-09-08 | |
| Key Organics Ltd | 5M-700-10MG |
9-amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone |
130186-64-0 | >90% | 10mg |
£63.00 | 2023-09-08 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00865483-1g |
9-Amino-3,3-dimethyl-1,2,3,4-tetrahydroacridin-1-one |
130186-64-0 | 90% | 1g |
¥4193.0 | 2023-02-24 | |
| Key Organics Ltd | 5M-700-5G |
9-amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone |
130186-64-0 | >90% | 5g |
£3080.00 | 2023-09-08 | |
| abcr | AB342268-500 mg |
9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone, 90%; . |
130186-64-0 | 90% | 500mg |
€678.60 | 2023-04-26 | |
| abcr | AB342268-1g |
9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone, 90%; . |
130186-64-0 | 90% | 1g |
€1312.80 | 2025-02-16 | |
| abcr | AB342268-500mg |
9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone, 90%; . |
130186-64-0 | 90% | 500mg |
€678.60 | 2025-02-16 | |
| Ambeed | A920942-1g |
9-Amino-3,3-dimethyl-1,2,3,4-tetrahydroacridin-1-one |
130186-64-0 | 90% | 1g |
$611.0 | 2024-04-24 | |
| A2B Chem LLC | AI78986-5mg |
9-amino-3,3-dimethyl-1,2,3,4-tetrahydroacridin-1-one |
130186-64-0 | >90% | 5mg |
$214.00 | 2024-04-20 |
1(2H)-Acridinone, 9-amino-3,4-dihydro-3,3-dimethyl- 関連文献
-
Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
130186-64-0 (1(2H)-Acridinone, 9-amino-3,4-dihydro-3,3-dimethyl-) 関連製品
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 2039-76-1(3-Acetylphenanthrene)
推奨される供給者
Amadis Chemical Company Limited
(CAS:130186-64-0)1(2H)-Acridinone, 9-amino-3,4-dihydro-3,3-dimethyl-

清らかである:99%
はかる:1g
価格 ($):550.0